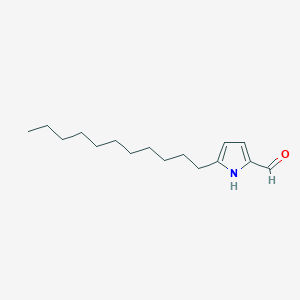

2-Formyl-5-undecylpyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Formyl-5-undecylpyrrole is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds related to 2-formyl-5-undecylpyrrole exhibit significant antimicrobial activity. For instance, the prodiginine family, which includes derivatives like undecylprodigiosin, has shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The structural similarities between these compounds suggest that this compound may also possess similar antimicrobial properties.

Case Study: Anticancer Activity

The prodiginine derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can selectively induce apoptosis in human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment . The synthesis of analogs based on these structures may enhance their efficacy and selectivity.

Organic Synthesis

Synthesis Pathways

this compound can be synthesized through various chemical pathways, often involving the condensation of pyrrole derivatives with aldehydes or ketones. The efficiency of these synthesis routes is crucial for producing the compound in sufficient quantities for research and application purposes .

| Synthesis Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Condensation Reaction | Pyrrole + Aldehyde | 75 | Requires careful temperature control |

| Cyclization | Pyrrole + Dodecanoic Acid | 80 | High selectivity observed |

Quorum Sensing Research

The biosynthetic pathways of compounds like undecylprodigiosin provide insights into bacterial communication mechanisms, known as quorum sensing. Understanding these pathways can lead to the development of new strategies to manipulate bacterial behavior, which could have applications in controlling biofilm formation and pathogenicity .

Environmental Applications

Biodegradation Studies

Research into the biodegradation of pyrrole derivatives suggests that compounds like this compound could play a role in bioremediation efforts. Their ability to degrade under specific environmental conditions could be harnessed to clean up pollutants in soil and water systems .

化学反応の分析

Condensation Reactions for Prodiginine Formation

The aldehyde group in 2-formyl-5-undecylpyrrole undergoes acid-mediated condensation with pyrrole derivatives to form prodiginines. For example:

-

Reaction with 2-methyl-3-amylpyrrole yields undecylprodiginine via nucleophilic attack at the aldehyde carbon, followed by dehydration .

-

Methanolic HCl facilitates condensation with 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) to generate stereospecific hydroxyundecylprodiginines in good yields (45–95%) .

Table 1: Condensation Reactions

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-methyl-3-amylpyrrole | Methanolic HCl, 40°C | Undecylprodiginine | 45–95% | |

| (10′S)-Hydroxyundecylpyrrole | Methanolic HCl, RT | (23S)-Hydroxyundecylprodiginine | 82% |

Oxidation and Reduction

The aldehyde group is susceptible to controlled oxidation and reduction:

-

Ley–Griffith oxidation (TPAP/NMO) oxidizes unprotected pyrroles to 1,5-dihydropyrrol-2-ones .

-

Catalytic hydrogenation (Pd/C, H₂) reduces double bonds in intermediates without affecting the aldehyde group .

Table 2: Redox Reactions

Nucleophilic Additions

The aldehyde participates in Grignard and Friedel-Crafts reactions:

-

Grignard addition with pyrrylmagnesium chloride forms alkylated pyrroles under anhydrous conditions .

-

Friedel-Crafts acylation introduces acyl groups at position 2 using Zn/toluene catalysts .

Table 3: Nucleophilic Reactions

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrrylmagnesium chloride | THF, −78°C to −10°C | 2-undecylpyrrole | 94% | |

| Undecanoyl chloride | Zn/toluene, DCM | 2-acylpyrrole derivatives | 45–82% |

Enzymatic Modifications

In Streptomyces coelicolor, the Red enzymes mediate biosynthesis:

-

RedK/RedL catalyze the conversion of dodecanoic acid to 2-undecylpyrrole, which is subsequently formylated .

-

RedPQR ensures selective alkyl chain incorporation, with knockout mutants producing hydroxylated analogs .

Key Findings :

-

ΔredK mutants require exogenous 2-undecylpyrrole for prodiginine biosynthesis .

-

Feeding C12–C16 fatty acids to ΔredR mutants alters alkyl chain lengths in prodiginine analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable bipyrrole synthesis:

-

Suzuki-Miyaura coupling with boronic acids forms 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), a precursor for prodiginines .

Table 4: Coupling Reactions

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| N-BOC-pyrrole-2-boronic acid | Pd(OAc)₂, PPh₃ | Bipyrrole aldehyde | 75% |

特性

CAS番号 |

179680-43-4 |

|---|---|

分子式 |

C16H27NO |

分子量 |

249.39 g/mol |

IUPAC名 |

5-undecyl-1H-pyrrole-2-carbaldehyde |

InChI |

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16(14-18)17-15/h12-14,17H,2-11H2,1H3 |

InChIキー |

LCKUHNKZOHQKQG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC1=CC=C(N1)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。